molecular formula C5H8N2O B183260 2-(1H-imidazol-2-yl)ethanol CAS No. 51036-79-4

2-(1H-imidazol-2-yl)ethanol

Cat. No.: B183260
CAS No.: 51036-79-4
M. Wt: 112.13 g/mol
InChI Key: JEUPWQVILXWUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-2-yl)ethanol is a chemical compound that features an imidazole ring attached to an ethanol group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

2-(1H-imidazol-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting fungal infections and certain types of cancer.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

2-(1H-imidazol-2-yl)ethanol plays a crucial role in biochemical reactions, particularly those involving enzyme catalysis and protein interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also bind to proteins, influencing their structure and function. These interactions are primarily due to the imidazole ring, which can form hydrogen bonds and coordinate with metal ions, thereby affecting the activity of enzymes and proteins .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including the upregulation or downregulation of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of certain oxidases by coordinating with the metal ions in their active sites. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and the levels of specific metabolites within the cell. The compound can also interact with cofactors such as NADH and FAD, influencing their redox states and the activity of associated enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, the compound can bind to transport proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-2-yl)ethanol typically involves the reaction of imidazole with ethylene oxide or ethylene chlorohydrin. The reaction with ethylene oxide is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction with ethylene chlorohydrin involves nucleophilic substitution, where imidazole acts as a nucleophile attacking the electrophilic carbon in ethylene chlorohydrin.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Imidazole-2-carboxaldehyde or imidazole-2-carboxylic acid.

    Reduction: Imidazole-2-ethanol or imidazole-2-ethylamine.

    Substitution: Various imidazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)imidazole
  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(2-Hydroxyethyl)-1H-imidazole

Comparison: 2-(1H-imidazol-2-yl)ethanol is unique due to the position of the hydroxyl group on the imidazole ring. This positioning affects its reactivity and interaction with other molecules. Compared to 1-(2-Hydroxyethyl)imidazole, this compound has different electronic properties and steric hindrance, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-4-1-5-6-2-3-7-5/h2-3,8H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUPWQVILXWUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566987
Record name 2-(1H-Imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51036-79-4
Record name 2-(1H-Imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-2-yl)ethanol
Reactant of Route 2
2-(1H-imidazol-2-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(1H-imidazol-2-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(1H-imidazol-2-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(1H-imidazol-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(1H-imidazol-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.